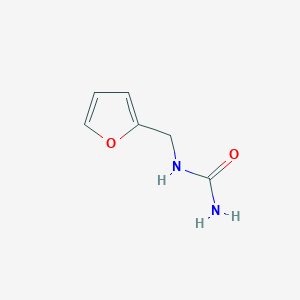

1-(Furan-2-ylmethyl)urea

Descripción general

Descripción

1-(Furan-2-ylmethyl)urea is an organic compound that features a furan ring attached to a urea moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The furan ring, a five-membered aromatic ring containing one oxygen atom, imparts unique chemical properties to the compound, making it a valuable subject for research and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-(Furan-2-ylmethyl)urea can be synthesized by coupling purified furfural with urea. The reaction typically involves the following steps:

Purification of Furfural: Furfural is purified by vacuum distillation to remove impurities.

Coupling Reaction: The purified furfural is then reacted with urea in the presence of a suitable solvent, such as ethanol, under reflux conditions. The reaction mixture is heated to facilitate the formation of this compound.

Isolation and Purification: The product is isolated by filtration and purified using recrystallization techniques

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade furfural and urea, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated purification systems are often employed to enhance efficiency and scalability .

Análisis De Reacciones Químicas

Types of Reactions: 1-(Furan-2-ylmethyl)urea undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

Reduction: The compound can be reduced to form furan-2-ylmethylamine derivatives.

Substitution: The hydrogen atoms on the furan ring can be substituted with various functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a catalyst.

Major Products:

Oxidation: Furan-2-carboxylic acid derivatives.

Reduction: Furan-2-ylmethylamine derivatives.

Substitution: Halogenated or alkylated furan derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(Furan-2-ylmethyl)urea exhibits promising antimicrobial properties . Studies have shown its efficacy against various pathogens such as Escherichia coli, Salmonella typhi, and Staphylococcus aureus. The compound's mechanism involves inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Case Study : A synthesis study highlighted that this compound derivatives demonstrated varying degrees of antibacterial activity. For instance, one derivative showed significant inhibition against E. coli and S. typhi, indicating its potential for therapeutic applications .

Materials Science

In materials science, this compound serves as a building block for synthesizing more complex organic molecules and polymers. Its unique furan ring structure allows for various modifications that can enhance material properties, such as thermal stability and mechanical strength .

Industrial Applications : The compound's derivatives are explored for use in producing advanced materials, including coatings and composites that require specific chemical resistance or mechanical properties.

Biological Research

Research has also focused on the bioactivity of this compound in cancer treatment. Preliminary studies suggest that certain derivatives may exhibit cytotoxic effects against cancer cell lines while remaining non-toxic to normal cells . This dual activity presents opportunities for developing targeted cancer therapies.

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound Derivative | Pathogen | Minimum Inhibitory Concentration (MIC) | Mode of Action |

|---|---|---|---|

| This compound | Escherichia coli | 50 µg/mL | Bactericidal |

| This compound | Salmonella typhi | 75 µg/mL | Bactericidal |

| This compound | Staphylococcus aureus | Not effective | - |

| 1-(Carbamoylguanidino)(furan-2-ylmethyl) | Bacillus subtilis | Not effective | - |

Table 2: Synthesis Yield and Characterization Data

| Synthesis Method | Yield (%) | Characterization Techniques |

|---|---|---|

| Coupling of Furfural with Urea | 60% | GC-MS, IR, NMR |

| Refluxing with additional Urea | 70% | GC-MS, FTIR |

Mecanismo De Acción

The mechanism of action of 1-(Furan-2-ylmethyl)urea involves its interaction with specific molecular targets and pathways:

Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis, leading to cell lysis and death.

Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.

Comparación Con Compuestos Similares

1-(Furan-2-ylmethyl)urea can be compared with other similar compounds, such as:

Furan-2-carboxylic acid: Both compounds contain a furan ring, but this compound has a urea moiety, which imparts different chemical properties and biological activities.

Furan-2-ylmethylamine: This compound is a reduced form of this compound and exhibits different reactivity and applications.

Furan-2-ylmethyl halides: These compounds are halogenated derivatives of this compound and are used in different chemical reactions and applications

Actividad Biológica

1-(Furan-2-ylmethyl)urea is an organic compound characterized by the presence of a furan ring bonded to a urea group. This compound has garnered considerable attention in medicinal chemistry and materials science due to its unique chemical properties and potential biological activities.

Chemical Structure

- Molecular Formula : CHNO

- CAS Number : 5962-13-0

The furan ring contributes to the compound's reactivity, allowing it to interact with various biological targets.

Antimicrobial Properties

This compound exhibits a broad spectrum of antimicrobial activity. Research indicates that it is effective against several pathogens, including:

- Escherichia coli

- Salmonella typhi

- Staphylococcus aureus

The mechanism of action primarily involves inhibiting the growth of these pathogens, possibly through interference with cellular functions or direct interaction with microbial biomolecules.

While the exact molecular mechanisms remain partially elucidated, several hypotheses suggest that this compound may exert its effects through:

- Enzyme Inhibition : Potentially inhibiting key enzymes involved in microbial metabolism.

- Binding Interactions : Interacting with specific biomolecules, altering their function.

- Gene Expression Modulation : Affecting the expression levels of genes critical for microbial survival.

In Vitro Studies

A series of in vitro studies have demonstrated the compound's efficacy against various bacterial strains. For instance, a study reported a significant reduction in the growth rates of E. coli and S. typhi when exposed to varying concentrations of this compound. The Minimum Inhibitory Concentration (MIC) values were determined to be as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Salmonella typhi | 30 |

| Staphylococcus aureus | 25 |

These results indicate that this compound could be a promising candidate for developing new antimicrobial agents.

Antioxidant Activity

In addition to its antimicrobial properties, recent studies have explored the antioxidant potential of this compound. Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases.

A comparative analysis showed that this compound exhibited moderate antioxidant activity, as evidenced by its ability to scavenge free radicals in controlled assays. The compound's antioxidant capacity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays, yielding an IC50 value indicative of its effectiveness compared to standard antioxidants like ascorbic acid .

Comparison with Related Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Structure | Biological Activity |

|---|---|---|

| Furan-2-carboxylic acid | Furan-2-carboxylic acid | Antimicrobial but less potent than this compound |

| Furan-2-ylmethylamine | Furan-2-ylmethylamine | Exhibits different reactivity; less studied for antimicrobial properties |

| Furan derivatives | General Furan Derivatives | Varied biological activities depending on substitution patterns |

This comparison highlights the unique position of this compound within a class of compounds known for their diverse biological activities.

Propiedades

IUPAC Name |

furan-2-ylmethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c7-6(9)8-4-5-2-1-3-10-5/h1-3H,4H2,(H3,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHRREWMYVOMRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343143 | |

| Record name | N-(2-Furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5962-13-0 | |

| Record name | N-(2-Furanylmethyl)urea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5962-13-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Furylmethyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.